2-Bromo-1-(3,4-dichlorophenyl)ethanone
Overview
Description
2-Bromo-1-(3,4-dichlorophenyl)ethanone is a chemical compound that is part of a broader class of organic compounds known as haloalkylbenzophenones. These compounds are characterized by the presence of halogen atoms (such as bromine and chlorine) attached to an alkyl group that is further connected to a benzophenone structure. The specific arrangement and types of halogen substituents can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various fields, including organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of haloalkylbenzophenones, including compounds similar to 2-Bromo-1-(3,4-dichlorophenyl)ethanone, often involves multi-step procedures that may include bromination, chlorination, and acylation reactions. For instance, the synthesis of 2-Bromo-2′,4′-dichloroacetophenone was achieved in three steps starting from glacial acetic acid and m-dichlorobenzene, with a reported yield of 70% . Similarly, enantiomerically pure diarylethanes were synthesized through a 7-step procedure, starting from a related haloalkylbenzophenone and involving key steps such as resolution of diastereomeric acids . These methods are characterized by their scalability and the ability to produce compounds with high enantiomeric purities.
Molecular Structure Analysis
The molecular structure of haloalkylbenzophenones is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, the structure of synthesized compounds in the related studies was confirmed by 1H NMR, 13C NMR, and IR spectra analysis . Additionally, the absolute configurations of some enantiomerically pure compounds were determined by single-crystal X-ray diffractions .
Chemical Reactions Analysis
Haloalkylbenzophenones can undergo various chemical reactions, leading to the formation of different derivatives and products. For instance, 2-bromo-1-(3,4-dimethylphenyl)ethanone was converted to thiazole derivatives through reactions with different reagents . In another study, 2-(α-bromoalkyl)benzophenones were used to generate isobenzofurans, which then underwent cycloaddition reactions to form naphthalene derivatives . These reactions demonstrate the versatility of haloalkylbenzophenones as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of haloalkylbenzophenones, such as relative density, refractive index, boiling point, and melting point, are often measured to characterize these compounds. For example, the physical constants of 2-bromo-2′,4′-dichloroacetophenone were determined, providing essential data for the handling and application of the compound . These properties are crucial for the practical use of these chemicals in various industrial and research settings.
Scientific Research Applications
Nucleophilic Substitution Reactions : A study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. Density Functional Theory (DFT) calculations were used to analyze these reactions, providing insights into the chemical properties and potential applications of these compounds (Erdogan & Erdoğan, 2019).
Selective α-monobromination : Research into the selective α-monobromination of various alkylaryl ketones, including 1-(2,4-dichlorophenyl)pentan-1-one, revealed efficient methods for regioselective electrophilic bromination, which can be applied in the synthesis of α-bromo-alkylaryl ketones (Ying, 2011).
Synthesis of Derivatives : A study focused on synthesizing 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone and explored its potential as a chemical protective group. This research provides a foundation for further applications in organic synthesis (Li Hong-xia, 2007).
Fungicidal Activity of Thiazole Derivatives : Thiazole derivatives were synthesized from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating potential applications in fungicidal activity. This study highlights the versatility of 2-bromo-1-arylethanones in producing compounds with biological activity (Bashandy, Abdelall, & El-Morsy, 2008).
Enantioselective Synthesis : The enantioselective synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from related compounds showcased the potential of these compounds in producing enantiomerically pure substances, important in pharmaceutical synthesis (Zhang et al., 2014).
Biotransformation and Chiral Intermediate Synthesis : Research demonstrated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate, highlighting the potential of microbial biocatalysis in producing pharmaceutical intermediates (Miao, Liu, He, & Wang, 2019).
Chalcone Analogues Synthesis : A study illustrated the synthesis of α,β-unsaturated ketones as chalcone analogues using α-bromoketones, offering insights into novel synthetic routes for chalcone-like compounds (Curti, Gellis, & Vanelle, 2007).
Antimicrobial and Antiproliferative Compounds Synthesis : Novel quinolone and conazole analogues were synthesized for antimicrobial and antiproliferative evaluation, demonstrating the role of 2-bromo-1-(4-chlorophenyl) ethanone and related compounds in creating bioactive substances (Ceylan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKFHEFMTRCFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288450 | |
Record name | 3,4-Dichlorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-dichlorophenyl)ethanone | |
CAS RN |
2632-10-2 | |
Record name | 2632-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichlorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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